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Compound of Interest

Compound Name: Edralbrutinib

Autoimmune diseases arise from a dysregulated immune system that targets the body's own
tissues. B cells play a central role in the pathology of many of these conditions through the
production of autoantibodies, antigen presentation, and secretion of inflammatory cytokines.[1]
[2] Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling
pathway, essential for B-cell proliferation, differentiation, and survival.[3][4][5] Beyond its role in
B cells, BTK is also involved in the activation of myeloid cells, such as macrophages and mast
cells, through Fc receptor (FcR) signaling, contributing to inflammatory processes.[3][6][7]

Given its pivotal role in both adaptive and innate immunity, BTK has emerged as a highly
attractive therapeutic target for a range of autoimmune disorders, including rheumatoid arthritis
(RA), multiple sclerosis (MS), and systemic lupus erythematosus (SLE).[1][3]

Introduction to Edralbrutinib

Edralbrutinib (also known as TG-1701 and SAR442168/Tolebrutinib) is an orally available,
potent, and highly selective, irreversible inhibitor of Bruton's tyrosine kinase.[8][9][10] Its high
specificity is designed to maximize therapeutic efficacy while minimizing off-target effects often
associated with first-generation BTK inhibitors.[1] Edralbrutinib is under investigation for
various B-cell malignancies and autoimmune diseases.[10][11]

Mechanism of Action

Edralbrutinib functions by forming a covalent, irreversible bond with a specific cysteine
residue (Cys481) located within the ATP-binding site of the BTK enzyme.[5] This permanent
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binding inactivates the kinase, effectively shutting down downstream signaling cascades. By
blocking the BTK signaling pathway, Edralbrutinib inhibits the activation, proliferation, and
survival of B lymphocytes and modulates the function of myeloid cells, thereby interrupting key

pathological processes in autoimmune diseases.[3][12]

BTK Signaling Pathway and Edralbrutinib's Point of
Intervention

The B-cell receptor signaling cascade is a complex process initiated by antigen binding. This
triggers a series of phosphorylation events, with BTK acting as a crucial signal amplifier. Its
activation leads to the mobilization of intracellular calcium and the activation of transcription
factors like NF-kB, which are vital for B-cell function.[4][13]
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Caption: BTK signaling pathway in B cells and the inhibitory action of Edralbrutinib.
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Quantitative Preclinical Data

Edralbrutinib demonstrates high potency and selectivity for BTK in preclinical evaluations. The
following table summarizes key quantitative metrics from in vitro and in vivo studies of
Edralbrutinib and other relevant second-generation BTK inhibitors.

Parameter Value Compound Assay/Model Reference
Binding Affinity Edralbrutinib In vitro binding
3 nmol/L [9]
(Kd) (TG-1701) assay
In vitro kinase
IC50 (BTK) 8 nM AEG42766 [14]
assay
EC50 (Human B- IgM-mediated
0.4 nM AEG42766 o [14]
cells) proliferation
EC50 (Murine IgM-mediated
0.8nM AEG42766 o [14]
Splenocytes) proliferation
) ] Near-complete o RAand SLE
In Vivo Efficacy ) o Evobrutinib [15]
disease inhibition mouse models
Effective BTK o RA and SLE
~80% (mean) Evobrutinib [15]
Occupancy mouse models

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below
are protocols for key experiments used in the evaluation of BTK inhibitors.

In Vitro BTK Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified BTK.

e Reagents: Recombinant human BTK protein, kinase buffer, ATP, substrate peptide (e.g.,
poly(Glu, Tyr) 4:1), and the test compound (Edralbrutinib).

e Procedure: a. Serially dilute Edralbrutinib in DMSO to create a range of concentrations. b.
In a 96-well plate, add recombinant BTK protein to each well containing the kinase buffer. c.
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Add the diluted Edralbrutinib or DMSO (vehicle control) to the wells and incubate for a
specified period (e.g., 15-30 minutes) at room temperature to allow for binding. d. Initiate the
kinase reaction by adding a mixture of ATP and the substrate peptide. e. Allow the reaction to
proceed for a set time (e.g., 60 minutes) at 30°C. f. Terminate the reaction. g. Quantify the
amount of phosphorylated substrate using a suitable detection method, such as a
luminescence-based assay (e.g., ADP-GIo) or a fluorescence-based method.

Data Analysis: Plot the percentage of inhibition against the logarithm of the Edralbrutinib
concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value,
which represents the concentration of the inhibitor required to reduce enzyme activity by
50%.

In Vivo Collagen-Induced Arthritis (CIA) Model

The CIA model is a widely used animal model for rheumatoid arthritis to assess the in vivo

efficacy of therapeutic agents.[2]

Animal Strain: DBA/1 mice are commonly used due to their susceptibility to CIA.

Induction Protocol: a. Primary Immunization (Day 0): Emulsify bovine type Il collagen in
Complete Freund's Adjuvant (CFA). Administer an intradermal injection at the base of the tail.
b. Booster Immunization (Day 21): Emulsify bovine type Il collagen in Incomplete Freund's
Adjuvant (IFA). Administer a second intradermal injection.

Treatment Protocol: a. Begin oral administration of Edralbrutinib or vehicle control daily,
starting from the day of the booster immunization or upon the first signs of arthritis. b. Dosing
continues for a predetermined period (e.g., 2-3 weeks).

Efficacy Assessment: a. Clinical Scoring: Monitor mice regularly (e.g., 3 times per week) for
signs of arthritis. Score each paw on a scale of 0-4 based on the severity of erythema and
swelling. The maximum score per mouse is 16. b. Histopathology: At the end of the study,
collect ankle and knee joints. Fix, decalcify, and embed the joints in paraffin. Section and
stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and
bone/cartilage erosion.

Data Analysis: Compare the mean arthritis scores and histopathological scores between the
Edralbrutinib-treated and vehicle-treated groups using appropriate statistical tests (e.g.,
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two-way ANOVA for clinical scores, Mann-Whitney U test for histology).
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Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) mouse model.

BTK Occupancy Assay
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This pharmacodynamic assay measures the percentage of BTK enzyme that is bound by an
irreversible inhibitor in a biological sample (e.g., peripheral blood mononuclear cells - PBMCs).
[16]

o Sample Collection: Collect whole blood from subjects at various time points before and after
Edralbrutinib administration. Isolate PBMCs using density gradient centrifugation (e.g.,
Ficoll-Paque).

e Cell Lysis: Lyse the isolated PBMCs to release intracellular proteins, including BTK.

o Measurement of Free and Total BTK: a. Several methods exist, including ELISA-based and
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays.[17][18][19] b.
Principle: Use two parallel measurements. i. Total BTK: Use a pair of antibodies that bind to
different epitopes of BTK to quantify the total amount of the protein, regardless of whether it
is bound to the drug. ii. Free BTK: Use a biotinylated probe that mimics the drug and binds to
the same Cys481 site on unoccupied BTK. This probe is then detected, for example, by a
streptavidin-conjugated fluorophore.

o Calculation: a. The fraction of occupied BTK is calculated using a formula that normalizes
post-dose free and total BTK levels to their pre-dose baseline values. b. Formula: %
Occupancy = (1 - ([Free BTK]post-dose / [Total BTK]post-dose) / ([Free BTK]pre-dose / [Total
BTK]pre-dose)) * 100.[16]

o Data Analysis: Plot BTK occupancy over time to understand the duration of target
engagement following drug administration.

Clinical Development in Autoimmune Disease

Edralbrutinib (as SAR442168/Tolebrutinib) has been evaluated in clinical trials for relapsing
multiple sclerosis (MS).

Summary of Phase 2b Trial in Relapsing MS
(NCT03996291)

A randomized, double-blind, placebo-controlled Phase 2b study was conducted to assess the
dose-response relationship, efficacy, and safety of Tolebrutinib in patients with relapsing forms
of MS.[10][20]
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Relative
Endpoint Dose Result Reduction p-value Reference
vs. Placebo
Primary: New
Gd- Significant
_ 60 mg _ 85% 0.03 [10]
enhancing T1 reduction
lesions
Secondary:
New or Significant
_ 60 mg _ 89% <0.0001 [10]
enlarging T2 reduction
lesions

Safety and Tolerability: The treatment showed an acceptable safety and tolerability profile

across all tested doses during the study period.[21] Long-term safety is being assessed in

extension studies.[22]
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Caption: Simplified logical diagram of the Phase 2b dose-finding study design.

Pharmacokinetics and Pharmacodynamics (PK/PD)

The PK/PD profile of irreversible BTK inhibitors is unique. While the drug may be cleared from
the plasma relatively quickly, its pharmacodynamic effect (BTK inhibition) is long-lasting due to
the covalent binding.[15]

PKI/PD .
Value Compound Subject Reference
Parameter
Absorption Evobrutinib, Healthy
~0.5 - 1 hour o [16][23]
(Tmax) Branebrutinib Volunteers
Plasma Half-life Branebrutinib, Healthy
~1.2 - 2 hours o [16][23]
(tv2) Evobrutinib Volunteers
) o Preclinical/Phase
Brain Penetrance  Yes Tolebrutinib 1 [10]
Evobrutinib
BTK Occupancy ) Healthy
>90% (=200mg single [16]
(Peak) Volunteers
dose)
Branebrutinib
BTK Occupancy ] Healthy
100% (10mg single [23]
(Peak) Volunteers
dose)
Evobrutinib
BTK Occupancy >50% at 96 ) Healthy
] (=100mg single [16]
(Duration) hours Volunteers
dose)
BTK Occupancy o Healthy
) 115 - 154 hours Branebrutinib [23]
Half-life Volunteers

Note: Data for specific BTK inhibitors are used to illustrate the typical profile of this drug class,
as detailed public data for Edralbrutinib can be limited.
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Conclusion and Future Directions

Edralbrutinib is a highly selective, next-generation irreversible BTK inhibitor with significant
potential for the treatment of autoimmune diseases. Its mechanism of action targets a central
node in B-cell and myeloid cell activation, offering a compelling therapeutic strategy. Preclinical
data demonstrate high potency, and clinical trials in multiple sclerosis have shown promising
efficacy in reducing inflammatory disease activity.

Future research will likely focus on:

» Broadening Indications: Investigating the efficacy and safety of Edralbrutinib in other
autoimmune diseases like rheumatoid arthritis, lupus, and Sjogren’'s syndrome.

e Long-Term Outcomes: Evaluating the impact of sustained BTK inhibition on disability
progression and neurodegeneration in MS.

o Combination Therapies: Exploring the potential synergistic effects of Edralbrutinib with
other immunomodulatory agents.

The continued development of Edralbrutinib and other BTK inhibitors represents a promising
frontier in providing more targeted and effective treatments for patients with autoimmune
disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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